(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one
Description
This compound is a sesquiterpene lactone characterized by a highly complex bicyclic framework comprising fused cyclopropane and indeno-furan moieties. Its structure includes multiple stereocenters (4R,4aS,5aS,6aR,6bS,7aR), a hydroxyl group at position 4, methyl groups at positions 3 and 6b, and a methylene substituent at position 5 . Sesquiterpene lactones are known for their diverse biological activities, including anti-inflammatory and cytotoxic properties, though specific functional data for this compound remain underexplored in the available literature.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(1S,2R,7R,9S,10R,12S)-2-hydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |
InChI |
InChI=1S/C15H18O3/c1-6-8-4-9(8)15(3)5-10-11(13(16)12(6)15)7(2)14(17)18-10/h8-10,12-13,16H,1,4-5H2,2-3H3/t8-,9-,10-,12-,13+,15+/m1/s1 |
InChI Key |
URLFHFQLZGCPQX-ZLDQFNNOSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@]3([C@@H]4C[C@@H]4C(=C)[C@@H]3[C@H]2O)C)OC1=O |
Canonical SMILES |
CC1=C2C(CC3(C4CC4C(=C)C3C2O)C)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one typically involves the extraction from natural sources, such as the essential oils of Lindera plants. The extraction process includes steam distillation followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. when required, it can be synthesized through a series of organic reactions starting from simpler precursors. The process involves cyclization reactions to form the cyclopropane and indene rings, followed by functional group modifications to introduce the hydroxy and methylene groups .
Chemical Reactions Analysis
Types of Reactions
(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The methylene group can be reduced to form a methyl group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a methyl-substituted derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sesquiterpene lactones.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of (4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and modulates immune cell function.
Anticancer Activity: Induces apoptosis in cancer cells and inhibits tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity and functional groups invite comparisons with other bicyclic or polycyclic lactones and terpenoids. Below is a detailed analysis:
Cyclopropane-Containing Analogues
- (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-fluoro-5-hydroxy-6b-(hydroxyacetyl)-...dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one: This fluorinated dioxolane-derivative contains a similar fused bicyclic system but introduces fluorine and acetylated hydroxy groups, which may enhance metabolic stability compared to the target compound’s hydroxyl and methylene groups .
Furan-Based Lactones
- (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one: This cyclopenta-furan lactone lacks the indeno moiety and cyclopropane ring but shares a furan-2-one core. The tetrahydropyran-protected hydroxyl group in this compound suggests divergent solubility and pharmacokinetic profiles relative to the target compound’s free hydroxyl group .
- 7-Hydroxy-5-isopropyl-2-methoxy-3,4a-dihydroxy-4-methyl-6-(prop-1-en-2-yl)-octahydronaphthalen-2-one: A naphthalenone derivative with hydroxyl and isoprenyl substituents, this compound’s decalin system contrasts with the fused cyclopropane-indeno framework of the target molecule, likely resulting in distinct stereochemical interactions .
Functional Group Analogues
- (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid : This phenanthrene-carboxylic acid shares hydroxyl and methyl groups but lacks lactone functionality. Its carboxylic acid group may confer different solubility and ionic interactions compared to the lactone’s ester linkage .
Data Table: Structural and Functional Comparison
Research Findings and Gaps
- Structural Insights : The target compound’s methylene and hydroxyl groups may enhance reactivity toward nucleophiles, a feature observed in other sesquiterpene lactones .
- Biological Activity : Analogues like coumarin derivatives (e.g., ) show substituent-dependent bioactivity, suggesting that the target’s methylene group could modulate target selectivity .
- Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced techniques like X-ray crystallography (e.g., SHELX programs referenced in ) for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
